molecular formula C21H17N3O5S B11097779 N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide

N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide

Cat. No.: B11097779
M. Wt: 423.4 g/mol
InChI Key: BCISMKLQBURVRD-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide typically involves multiple steps. One common approach starts with the reaction of 2-thioxopyridine-3-carbonitrile with 3-chloromethylisoxazole in the presence of potassium hydroxide (KOH) to form 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine . This intermediate is then further reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine
  • 2-(1H-benzimidazol-2-yl)-4-(4-methylphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine
  • Cycloalkylthienopyridine-2-carboxamides

Uniqueness

N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrofuran moiety, in particular, contributes to its potent antimicrobial and anticancer activities .

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C21H17N3O5S/c1-12-10-14(11-28-2)17-18(23-20(25)13-6-4-3-5-7-13)19(30-21(17)22-12)15-8-9-16(29-15)24(26)27/h3-10H,11H2,1-2H3,(H,23,25)

InChI Key

BCISMKLQBURVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4)COC

Origin of Product

United States

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